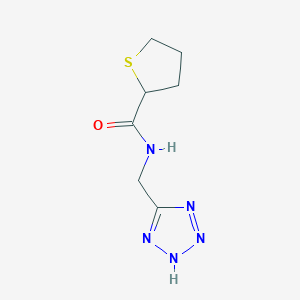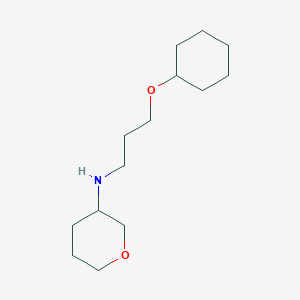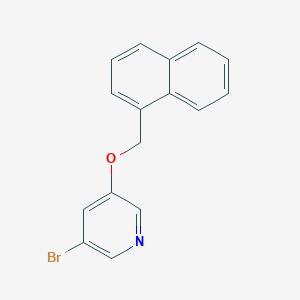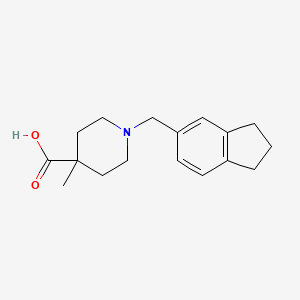![molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ESI-09, has been studied for its ability to inhibit the activity of RAC1, a protein that plays a role in cell migration and invasion.
Scientific Research Applications
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in cancer research, as RAC1 is known to play a role in cancer cell invasion and metastasis. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in neurological research, as RAC1 is involved in the regulation of neuronal growth and development.
Mechanism of Action
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide works by inhibiting the activity of RAC1, a protein that plays a role in cell migration and invasion. RAC1 is involved in the regulation of the actin cytoskeleton, which is important for cell movement. By inhibiting RAC1, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide prevents the formation of actin filaments and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide inhibits the migration and invasion of cancer cells, as well as the growth and development of neurons. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit cell migration and invasion. However, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. One area of research is the development of new compounds that are more effective and less toxic than N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. In addition, further studies are needed to determine the optimal dosage and administration of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide, as well as its potential applications in other areas of research, such as inflammation and immune response. Finally, studies are needed to determine the potential side effects of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide and its long-term effects on cells and tissues.
In conclusion, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has potential applications in cancer and neurological research due to its ability to inhibit the activity of RAC1. While N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and long-term effects on cells and tissues.
Synthesis Methods
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-nitrobenzoyl chloride with 2-(2-methoxyethoxy)ethylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfamic acid to form N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide.
properties
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)


![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)